4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-15(22-10-18-11)16(20)19-12-5-7-13(8-6-12)21-14-4-2-3-9-17-14/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARUKFZSFIZWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034578-83-9 |
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of kinesin spindle protein (KSP), which plays a crucial role in cell division. By inhibiting KSP, the compound may disrupt mitotic processes, leading to apoptosis in rapidly dividing cancer cells .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
- Mechanistic Insights : The compound's ability to induce apoptosis has been confirmed through assays measuring caspase activation and cell cycle arrest in cancer cells. This suggests that it may serve as a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro. However, more extensive studies are needed to elucidate the specific pathways involved and the compound's effectiveness in vivo .
Case Study 1: Breast Cancer Treatment
In a study focusing on triple-negative breast cancer (TNBC), researchers found that treatment with this thiazole derivative significantly reduced tumor growth in mouse models. The compound was administered over a period of four weeks, resulting in a marked decrease in tumor size compared to control groups .
Case Study 2: KSP Inhibition
Another study investigated the inhibition of KSP by this compound using biochemical assays. Results indicated that it effectively inhibited KSP activity with an IC50 value comparable to other known KSP inhibitors, suggesting its potential as a therapeutic agent in cancer treatment .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the thiazole structure affect its biological activity could lead to the development of more potent derivatives.
- In Vivo Efficacy : More comprehensive animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in various cancer models.
Scientific Research Applications
The biological activity of 4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Kinesin Spindle Protein : This compound acts as an inhibitor of kinesin spindle protein (KSP), which is critical for mitotic spindle formation during cell division. Inhibition of KSP can lead to cell cycle arrest and has potential applications in cancer therapy.
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses by inhibiting specific enzymes involved in inflammation pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .
Potential Therapeutic Applications
Given its unique structural features and biological activity, this compound holds promise in several therapeutic areas:
- Cancer Treatment : Due to its role as a KSP inhibitor, this compound could be developed into a novel anticancer agent targeting rapidly dividing cells.
- Pain Management : Its ability to inhibit NAAA suggests potential use in pain management therapies by prolonging the action of endocannabinoids like PEA .
- Antimicrobial Activity : The thiadiazole framework is known for antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:
- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to their ability to disrupt microtubule dynamics through KSP inhibition .
- Another research effort focused on the anti-inflammatory properties of related compounds, showing that they effectively reduced markers of inflammation in animal models .
Comparison with Similar Compounds
Pyridine Substituent Position
- Target Compound : Pyridin-2-yloxy group on the cyclohexyl ring. The 2-position facilitates hydrogen bonding and π-π stacking in receptor binding .
- 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide : Pyridin-3-yl group attached directly to the thiazole ring. The 3-position may alter binding orientation and reduce solubility compared to the target compound’s 2-position .
Amine Substituent
Functional Group Modifications
- 2-(((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid : Incorporates a chlorophenyl-phenyl carbamate group. The carbamate moiety increases hydrophobicity, contrasting with the target compound’s pyridin-2-yloxy group, which balances lipophilicity and solubility .
Key Comparative Data
Table 1: Structural and Hypothesized Property Comparisons
Research Findings and Implications
- Synthetic Optimization: The target compound’s (1r,4r) cyclohexyl configuration was prioritized in SAR studies to improve target engagement and reduce off-target effects compared to non-stereospecific analogs .
- Solubility vs. Lipophilicity : The pyridin-2-yloxy group in the target compound likely offers a better solubility-lipophilicity balance than trifluoromethylphenyl or carbamate-containing analogs, which may suffer from poor bioavailability .
Q & A
Q. What are the foundational synthesis strategies for 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide?
The synthesis typically involves multi-step protocols:
- Thiazole ring formation : Cyclization of thioamides with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Acylation/amidation : Reaction of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acyl chlorides (e.g., p-fluorobenzoyl chloride), followed by amination to introduce the cyclohexylpyridinyloxy moiety .
- Coupling reactions : Suzuki or Heck couplings for pyridine ring functionalization, often using palladium catalysts .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole cyclization | K₂CO₃, DMF, RT, 12h | 58–70% | |
| Amidation | EDCI/HOBt, DCM, 0°C→RT | 70–89% |
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly the (1r,4r) cyclohexyl configuration .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment (>98%) using C18 columns and gradient elution (e.g., acetonitrile/water) .
Q. Which intermediates are pivotal in its synthesis?
Q. How is initial pharmacological screening conducted for this compound?
Q. What stability considerations are relevant under experimental conditions?
- Thermal stability : Assessed via thermogravimetric analysis (TGA) up to 200°C .
- Solution stability : Monitor degradation in DMSO/PBS over 72h using HPLC .
Advanced Research Questions
Q. How is stereochemical control achieved for the (1r,4r)-cyclohexyl configuration?
- Chiral resolution : Use of enantiopure 4-aminocyclohexanol derivatives as starting materials .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of cyclohexenone intermediates .
Example : Synthesis of (4R)-configured intermediates achieved 99% enantiomeric excess (ee) via Ru-BINAP catalysts .
Q. What structure-activity relationship (SAR) insights exist for thiazole carboxamide derivatives?
Q. How are contradictions in pharmacological data addressed?
Q. What computational methods guide its molecular design?
Q. How is process optimization achieved for large-scale synthesis?
Q. Optimization Table :
| Parameter | Original | Optimized | Impact |
|---|---|---|---|
| Catalyst | PdCl₂ | Pd(OAc)₂/XPhos | ↑ Yield 28% |
| Solvent | DCM | EtOAC | ↓ Waste 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
